molecular formula C13H10O3 B1585969 2-(3-hydroxyphenyl)benzoic Acid CAS No. 92379-10-7

2-(3-hydroxyphenyl)benzoic Acid

Cat. No.: B1585969
CAS No.: 92379-10-7
M. Wt: 214.22 g/mol
InChI Key: JIKAGDRSOLWVAB-UHFFFAOYSA-N
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Description

2-(3-hydroxyphenyl)benzoic acid is a phenolic compound that belongs to the class of hydroxybenzoic acids. These compounds are characterized by the presence of a hydroxyl group attached to a benzene ring, which is further connected to a carboxylic acid group. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a boronic acid or ester and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Another method involves the esterification and amidation processes. For example, p-hydroxyphenylpropionic acid can be reacted with a lower alcohol (such as methanol) in the presence of a catalyst like concentrated sulfuric acid to form p-hydroxyphenylpropionate. This compound can then undergo amidation with anthranilic acid at elevated temperatures using a catalyst like trimethylaluminum in a suitable solvent .

Industrial Production Methods

Industrial production of this compound often involves optimized conditions to ensure high yield and purity. The process typically includes steps such as recrystallization and drying to obtain the final product. The use of efficient catalysts and precise control of reaction parameters contribute to the success of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

2-(3-hydroxyphenyl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(3-hydroxyphenyl)benzoic acid can be compared with other hydroxybenzoic acids such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKAGDRSOLWVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374730
Record name 2-(3-hydroxyphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92379-10-7
Record name 2-(3-hydroxyphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92379-10-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(3-Methoxyphenyl)benzoic acid from Step B (6.53 g, 28.6 mmol) was dissolved in dry CH2Cl2 (100 mL) under argon and cooled to −78° C. Boron tribromide (62.9 mL of a 1.0 M solution in CH2Cl2, 62.9 mmol) was added dropwise and the solution was stirred overnight and allowed to warm slowly to ambient temperature. The resulting mixture was cooled in an ice bath and quenched carefully with water (200 mL), then extracted with CH2Cl2 (3×250 mL). The combined organic extracts were dried over Na2SO4, filtered, and concentrated under reduced pressure to give the titled product which was sufficiently pure for use in the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3'-hydroxy-[1,1'-biphenyl]-2-carboxylic acid a valuable starting material in organic synthesis?

A: 3'-hydroxy-[1,1'-biphenyl]-2-carboxylic acid is particularly useful due to its ability to undergo dearomatization reactions when treated with hypervalent iodine reagents like PhI(OAc)2. [, , ] This process allows chemists to transform the simple aromatic structure into more complex polycyclic molecules with potential applications in various fields.

Q2: Can you describe the role of hypervalent iodine in the context of these dearomatization reactions?

A: Hypervalent iodine reagents, such as PhI(OAc)2 and chiral aryl-λ3-iodanes, act as powerful oxidizing agents in these reactions. [, ] They promote both alkoxy-oxylactonization and dearomatization of 3'-hydroxy-[1,1'-biphenyl]-2-carboxylic acid. This essentially means that they facilitate the formation of new rings and the disruption of the aromatic system, leading to structurally diverse polycyclic cyclohexadienones. []

Q3: What are the potential advantages of using this particular synthetic approach compared to other methods?

A: One key advantage highlighted in the research is the ability to conduct these reactions under mild conditions. [] This is often desirable in organic synthesis as it can minimize unwanted side reactions and improve overall efficiency. Additionally, the research demonstrates the use of both stoichiometric and catalytic amounts of hypervalent iodine, providing flexibility in reaction optimization. [] Finally, the formation of polycyclic compounds with an altenuene backbone through this method presents a concise route to potentially valuable compounds for further study. []

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